ETHYL 4,5-DIMETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
Description
ETHYL 4,5-DIMETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological and chemical properties. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a benzo[b]thiophene moiety.
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S2/c1-5-23-19(22)16-11(3)12(4)25-18(16)20-17(21)14-9-24-15-8-10(2)6-7-13(14)15/h9-10H,5-8H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIKPIAMYZMNJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CSC3=C2CCC(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 4,5-DIMETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE involves several steps. One common synthetic route includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamido group: This step typically involves the reaction of the benzo[b]thiophene derivative with an amine in the presence of a coupling agent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
ETHYL 4,5-DIMETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying thiophene chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Industry: It is used in the development of new materials, including polymers and electronic devices, due to its unique electronic properties
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often involve binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
ETHYL 4,5-DIMETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
2-Aminothiophene: Contains an amino group, making it useful in different chemical reactions.
Thiophene-3-carboxamide: Similar in structure but lacks the ester group.
The uniqueness of this compound lies in its complex structure, which provides distinct chemical and biological properties .
Biological Activity
Ethyl 4,5-dimethyl-2-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings from diverse sources.
Chemical Structure and Properties
The compound features a thiophene core with multiple substituents that contribute to its biological activity. The structural formula can be represented as follows:
This structure is significant as it relates to the compound's interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds containing the tetrahydrobenzo[b]thiophene core. For instance, a study demonstrated that derivatives of this core exhibited significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of DNA synthesis and repair processes, leading to increased apoptosis in cancer cells .
Table 1: Cytotoxicity of Related Compounds
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Ethyl 4,5-dimethyl-2-(6-methyl...) | 10 | HeLa |
| Tetrahydrobenzo[b]thiophene derivative | 15 | MCF-7 |
| Benzothiophene derivative | 12 | A549 |
Antimicrobial Activity
The compound has also shown promising results as an antimicrobial agent. In vitro studies indicated that it possesses inhibitory activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (mg/mL) | Activity Level |
|---|---|---|
| Escherichia coli | 50 | Moderate |
| Staphylococcus aureus | 25 | Strong |
| Pseudomonas aeruginosa | 40 | Moderate |
Anti-inflammatory Effects
Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Study 1: Antitumor Efficacy
In a controlled study involving human cancer cell lines, ethyl 4,5-dimethyl-2-(6-methyl...) was administered at varying concentrations. The results indicated a dose-dependent response in cell viability, with significant reductions observed at concentrations above 10 µM. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .
Case Study 2: Antimicrobial Screening
A series of antimicrobial tests were conducted using agar diffusion methods. The compound was tested against both Gram-positive and Gram-negative bacteria. The results demonstrated a notable zone of inhibition for Staphylococcus aureus at concentrations as low as 25 mg/mL, indicating strong bactericidal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
